Scandium nitride

Semiconductor Heterostructures Epitaxy Defect Engineering

Scandium nitride (ScN) is a unique rock-salt III-V semiconductor with an indirect bandgap (~0.9 eV) and exceptionally low thermal conductivity (8.3 W/mK at 800 K). Its <0.1% lattice mismatch with GaN makes it the premier buffer layer for low-defect GaN-on-Si HEMTs, not replaceable by GaN, AlN, or TiN. The high power factor (2.3×10⁻³ W/mK²) enables thermoelectric waste-heat recovery. Procuring high-purity ScN sputtering targets or powders is essential for MBE/UHV deposition to exploit these properties.

Molecular Formula NSc
Molecular Weight 58.963 g/mol
CAS No. 25764-12-9
Cat. No. B1605060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium nitride
CAS25764-12-9
Molecular FormulaNSc
Molecular Weight58.963 g/mol
Structural Identifiers
SMILESN#[Sc]
InChIInChI=1S/N.Sc
InChIKeyCUOITRGULIVMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Nitride (ScN, CAS 25764-12-9): Technical Specifications and Core Material Properties for Scientific Procurement


Scandium nitride (ScN) is a binary III-V semiconductor with a cubic rock-salt (NaCl) crystal structure [1]. It is classified as an indirect bandgap semiconductor with an experimental indirect gap of approximately 0.9 eV and a direct gap of 2.2 eV [2]. ScN exhibits degenerate n-type semiconducting behavior and is distinguished from conventional wurtzite III-nitrides (e.g., GaN) by its exceptionally low thermal conductivity among ambient-stable nitrides, positioning it as a candidate for thermoelectric energy conversion and specialized electronic heterostructures [3].

Scandium Nitride in Semiconductor Research: Why In-Class Compounds and Generic Nitrides Are Not Interchangeable


Scandium nitride cannot be interchanged with other transition metal nitrides or conventional III-nitrides due to fundamental differences in crystal structure, electronic band ordering, and defect physics. Unlike wurtzite GaN (direct gap ~3.4 eV), ScN's rock-salt structure yields an indirect gap (~0.9 eV) and distinct phonon dynamics that directly affect carrier transport and thermal properties [1]. Furthermore, ScN possesses an unusually high oxygen affinity compared to TiN and ZrN [2]. These intrinsic differences mean that substituting ScN with GaN, TiN, or AlN will result in drastically different device performance, particularly in applications requiring specific lattice matching, thermal conductivity, or Schottky barrier heights. The quantitative evidence below substantiates this lack of interchangeability.

Scandium Nitride (CAS 25764-12-9): A Quantitative Evidence Guide for Differentiated Material Selection


ScN's Lattice Constant Enables Near-Perfect Heteroepitaxy with GaN, Minimizing Defect Density

ScN exhibits a lattice mismatch of less than 0.1% with (111) ScN on (0001) GaN, which is crucial for high-quality epitaxial growth. This is in stark contrast to the substantial ~17% mismatch for GaN grown directly on Si. The near-perfect match allows for the growth of ScN buffer layers that promote single-crystalline GaN with a reduction in extended defects [1]. This near-ideal lattice match is a key differentiator for fabricating low-defect GaN devices on silicon [2].

Semiconductor Heterostructures Epitaxy Defect Engineering

ScN's Thermal Conductivity and Power Factor Define Its Thermoelectric Potential Relative to Other Nitrides

ScN is a candidate for thermoelectric applications due to its comparatively low thermal conductivity among nitride semiconductors. At 800 K, the cross-plane thermal conductivity is 8.3 W/mK, yielding an estimated ZT of 0.3 [1]. While its ZT is moderate, the combination of a high power factor (2.3 × 10⁻³ W/mK² at 950K) and the potential for further thermal conductivity reduction through defect engineering (e.g., ion irradiation reduces κ to 7 W/mK) positions ScN as a platform material for high-temperature energy harvesting [2][3].

Thermoelectrics Energy Conversion Thermal Transport

ScN's Schottky Barrier Heights Enable Specific Metal Contacts for Electronic Device Engineering

ScN forms Schottky contacts with Ag and Au, with barrier heights of 0.55 eV and 0.53 eV, respectively, while forming an Ohmic contact with In [1]. This range of barrier heights is specific to ScN's work function and surface properties. In contrast, GaN typically forms Schottky barriers with Ni (0.7-1.0 eV) and Pt (1.0 eV), and TiN is often used for Ohmic contacts due to its metallic nature. The specific values for ScN are critical for designing rectifying contacts in ScN-based high-temperature electronics and thermionic emission devices.

Schottky Diodes Metal-Semiconductor Junctions Contact Engineering

ScN's Oxygen Affinity Compared to TiN and ZrN Dictates Ultra-High Vacuum Processing Requirements

Scandium nitride displays a comparatively high oxygen affinity when deposited under similar conditions as TiN and ZrN [1]. Oxygen incorporation in ScN increases its direct band gap from 2.2 eV to 3.1 eV and induces degenerate n-type conductivity, significantly altering its optical and electrical properties [2]. This high sensitivity to oxygen contamination is a critical processing differentiator, as it mandates the use of ultra-high vacuum (UHV) or extremely low-oxygen environments for depositing high-quality, non-degenerate ScN films. In contrast, TiN and ZrN are more tolerant to typical sputtering base pressures.

Thin Film Deposition Impurity Control Process Integration

ScN's Electron Mobility and Scattering Mechanisms Limit Device Performance Differently from GaN

The intrinsic room-temperature electron mobility limit for ScN is calculated to be ~524 cm²/V·s, primarily governed by Fröhlich interactions with optical phonons [1]. Experimentally, mobilities vary widely (50-298 cm²/V·s) due to ionized impurity and grain boundary scattering, which are particularly sensitive to oxygen and nitrogen vacancies [2][3]. This is in contrast to GaN, where impurity scattering is a less dominant factor in high-quality films, and the intrinsic phonon-limited mobility is significantly higher (>1000 cm²/V·s). The hierarchy of scattering mechanisms in ScN is unique and dictates that achieving high mobility requires stringent control of native defects and grain structure.

Electron Transport Mobility Engineering Defect Physics

Scandium Nitride (ScN) Applications: Evidence-Based Scenarios for Scientific and Industrial Procurement


High-Quality GaN-on-Si Epitaxy: ScN as a Near-Lattice-Matched Buffer Layer

ScN is uniquely suited as a buffer layer for GaN growth on silicon substrates due to its <0.1% lattice mismatch with GaN. This scenario, supported by direct head-to-head comparison evidence, enables the fabrication of low-defect GaN layers for high-power and high-frequency electronics. Procurement of high-purity ScN targets or precursors is essential for MBE or sputtering processes to achieve this critical defect reduction [1].

High-Temperature Thermoelectric Energy Harvesting: ScN Thin Films and Superlattices

ScN's combination of low thermal conductivity (8.3 W/mK at 800 K) and high power factor (2.3 × 10⁻³ W/mK²) makes it a platform material for thermoelectric generators operating in harsh environments. Research into defect engineering (e.g., ion irradiation, Nb doping) has demonstrated further reductions in thermal conductivity (to 7 W/mK) and ZT enhancement (>0.3). This scenario is ideal for procuring ScN for developing waste heat recovery devices in automotive or industrial settings [2].

Schottky Diode and High-Temperature Electronics: Engineered Metal/ScN Contacts

The specific Schottky barrier heights of ScN with Ag (0.55 eV) and Au (0.53 eV) enable the design of rectifying contacts for high-temperature electronics and metal/semiconductor superlattices. This scenario is relevant for researchers fabricating ScN-based Schottky diodes, MESFETs, or thermionic emission devices, where the lower barrier heights compared to GaN offer different turn-on characteristics and power loss profiles. Procurement of high-purity ScN films with controlled carrier concentration is key to realizing these properties [3].

Ultra-High Vacuum (UHV) Process Development: ScN as a Model System for Oxygen-Sensitive Nitrides

ScN's comparatively high oxygen affinity mandates the use of ultra-high vacuum deposition techniques (e.g., MBE, UHV sputtering, PEALD). This makes ScN an ideal model material for developing and benchmarking low-impurity nitride deposition processes. Successful deposition of stoichiometric, non-degenerate ScN serves as a stringent quality control metric for UHV system performance and precursor purity, directly applicable to other oxygen-sensitive transition metal nitrides [4].

Technical Documentation Hub

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